molecular formula C6H3BrINO2 B3038051 1-Bromo-4-iodo-2-nitrobenzene CAS No. 713512-18-6

1-Bromo-4-iodo-2-nitrobenzene

Cat. No.: B3038051
CAS No.: 713512-18-6
M. Wt: 327.9 g/mol
InChI Key: JKIQXEOUGXCWLB-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrINO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and nitro groups at the 1, 4, and 2 positions, respectively

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-iodo-2-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, leading to the formation of a new carbon-electrophile bond . The downstream effects of this pathway include the synthesis of various benzene derivatives, which are crucial in many areas of organic chemistry .

Pharmacokinetics

It is known that the compound has a molecular weight of 3279, a density of 2349, and a boiling point of 3200±270 °C . It is soluble in organic solvents such as ether, ethanol, and dichloromethane, but insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have wide applications in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, light, and the presence of oxygen . The compound is stable at room temperature, but can decompose under high temperatures, light, and the presence of oxygen . It should be stored at 2-8°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzenes: From nucleophilic substitution and coupling reactions.

Scientific Research Applications

1-Bromo-4-iodo-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 1-Iodo-2-nitrobenzene
  • 1-Chloro-4-iodo-2-nitrobenzene

Uniqueness: 1-Bromo-4-iodo-2-nitrobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for versatile chemical modifications through various substitution and coupling reactions. This dual halogenation provides a broader range of reactivity compared to compounds with only one halogen substituent .

Properties

IUPAC Name

1-bromo-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQXEOUGXCWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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